5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate 5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate
Brand Name: Vulcanchem
CAS No.: 17432-14-3
VCID: VC0093261
InChI: InChI=1S/C21H21NO4/c1-22-11-10-14-12-17(25-2)20(19-16(23)9-8-15(22)18(14)19)26-21(24)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3
SMILES: CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC(=O)C4=CC=CC=C4)OC
Molecular Formula: C21H21NO4
Molecular Weight: 351.402

5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate

CAS No.: 17432-14-3

Cat. No.: VC0093261

Molecular Formula: C21H21NO4

Molecular Weight: 351.402

* For research use only. Not for human or veterinary use.

5-Methoxy-1-methyl-7-oxo-2,3,7,8,9,9a-hexahydro-1H-benzo[de]quinolin-6-yl benzoate - 17432-14-3

Specification

CAS No. 17432-14-3
Molecular Formula C21H21NO4
Molecular Weight 351.402
IUPAC Name (5-methoxy-1-methyl-7-oxo-3,8,9,9a-tetrahydro-2H-benzo[de]quinolin-6-yl) benzoate
Standard InChI InChI=1S/C21H21NO4/c1-22-11-10-14-12-17(25-2)20(19-16(23)9-8-15(22)18(14)19)26-21(24)13-6-4-3-5-7-13/h3-7,12,15H,8-11H2,1-2H3
Standard InChI Key ONYVUBBMWMMJMJ-UHFFFAOYSA-N
SMILES CN1CCC2=CC(=C(C3=C2C1CCC3=O)OC(=O)C4=CC=CC=C4)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator